molecular formula C11H13FO3 B8784724 Ethyl 3-(3-fluoro-4-hydroxyphenyl)propionate CAS No. 94139-03-4

Ethyl 3-(3-fluoro-4-hydroxyphenyl)propionate

Cat. No. B8784724
M. Wt: 212.22 g/mol
InChI Key: NZRVUWDDVNJOHS-UHFFFAOYSA-N
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Patent
US07338960B2

Procedure details

A mixture of ethyl (2E)-3-{3-fluoro-4-[(phenylmethyl)oxy]phenyl}-2-propenoate (205 mg, 0.68 mmol) and 10% Pd/C catalyst (40 mg) in EtOH (4 mL) was stirred under an atmosphere of hydrogen at ambient temperature for 16.5 h. The mixture was then filtered through celite placed directly on the top of a SPE (silica, 5 g cartridge) eluting with EtOH. The filtrate was reduced under vacuum and the residue purified further by SPE (silica, 5 g cartridge) eluting with cyclohexane:EtOAc (gradient 25:1 to 3:1) to afford the title compound (140 mg).
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](/[CH:16]=[CH:17]/[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:5]=[CH:6][C:7]=1[O:8]CC1C=CC=CC=1>[Pd].CCO>[F:1][C:2]1[CH:3]=[C:4]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
FC=1C=C(C=CC1OCC1=CC=CC=C1)/C=C/C(=O)OCC
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
4 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen at ambient temperature for 16.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
WASH
Type
WASH
Details
eluting with EtOH
CUSTOM
Type
CUSTOM
Details
the residue purified further by SPE (silica, 5 g cartridge)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
FC=1C=C(C=CC1O)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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